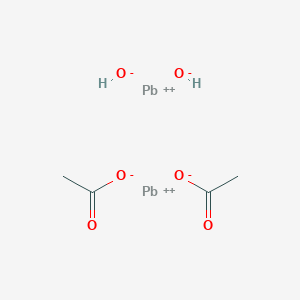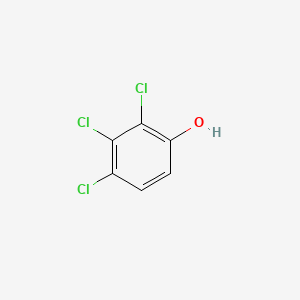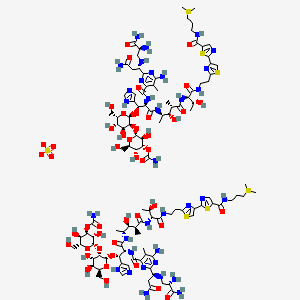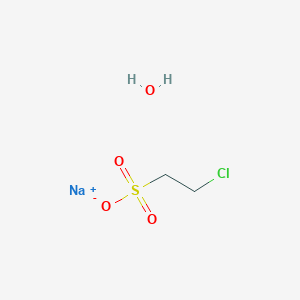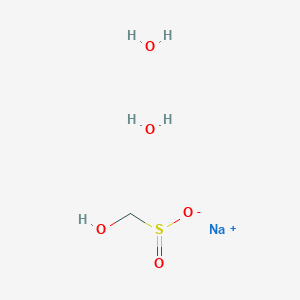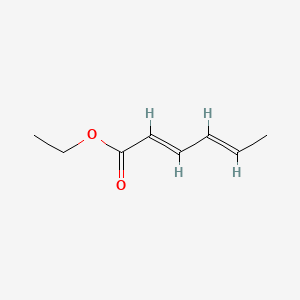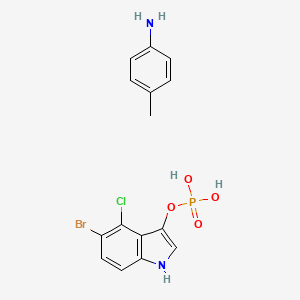
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt
Overview
Description
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt, also known as BCIP, is a compound used in molecular biology . It is a white powder with a molecular weight of 433.62 . It is used as a substrate for alkaline phosphatase, and the reaction product has a blue color and is insoluble in water .
Molecular Structure Analysis
The empirical formula of 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt is C8H6BrClNO4P · C7H9N . The SMILES string representation is Cc1ccc(N)cc1.OP(O)(=O)Oc2c[nH]c3ccc(Br)c(Cl)c23 .Chemical Reactions Analysis
BCIP serves as a substrate for alkaline phosphatase . When reacted with alkaline phosphatase, it yields an intense, insoluble black-purple precipitate .Physical And Chemical Properties Analysis
BCIP is a powder that is soluble in DMF (dimethylformamide) at 20 mg/mL but is insoluble in water . It is stored at a temperature of -20°C .Scientific Research Applications
Alkaline Phosphatase Substrate
BCIP serves as a substrate for alkaline phosphatase . The reaction product has a blue color and is insoluble in water . This blue color can be visually detected , making it useful in various research applications.
Colorimetric Detection
For the colorimetric detection of alkaline phosphatase-labeled molecules, BCIP and Nitro Blue Tetrazolium (NBT) are available . The BCIP/NBT substrate system is versatile and functions in a variety of applications .
Northern Blotting
Northern blotting is a technique used in molecular biology research to study gene expression by detection of RNA in a sample . BCIP/NBT substrate system is used in Northern blotting .
Southern Blotting
Southern blotting is a method used in molecular biology for detection of a specific DNA sequence in DNA samples . BCIP/NBT substrate system is also used in Southern blotting .
Western Blotting
Western blotting is an analytical technique used to detect specific proteins in a sample of tissue homogenate or extract . BCIP/NBT substrate system is used in Western blotting .
In Situ Hybridization
In situ hybridization (ISH) is a type of hybridization that uses a labeled complementary DNA, RNA or modified nucleic acids strand to localize a specific DNA or RNA sequence in a portion or section of tissue . BCIP/NBT substrate system is used in in situ hybridization .
Immunohistochemistry
Immunohistochemistry (IHC) involves the process of selectively imaging antigens in cells of a tissue section by exploiting the principle of antibodies binding specifically to antigens in biological tissues . BCIP is often used with the oxidant NBT, which facilitates the precipitation, to detect alkaline phosphatase-activity and -labeled proteins in IHC .
Protein Electrophoresis & Western Blotting
BCIP is used in protein electrophoresis and Western blotting . It is used in combination with NBT for chromogenic blot and IHC staining with alkaline phosphatase probes .
Mechanism of Action
Target of Action
The primary target of BCIP is alkaline phosphatase . Alkaline phosphatase is an enzyme that is commonly conjugated to secondary antibodies . It plays a crucial role in the dephosphorylation of molecules, which is a key process in many biochemical reactions.
Mode of Action
BCIP serves as a substrate for alkaline phosphatase . When BCIP is dephosphorylated by alkaline phosphatase, it undergoes a series of reactions that result in a change in color . This color change can be visually detected, making BCIP a useful tool for the colorimetric detection of alkaline phosphatase activity .
Biochemical Pathways
The dephosphorylation of BCIP by alkaline phosphatase leads to the production of 5-bromo-4-chloro-3-indoxyl . This molecule is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . Additionally, BCIP can also be oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .
Pharmacokinetics
It is known that bcip is soluble in dimethylformamide (dmf) . This solubility can impact the bioavailability of BCIP, as it determines how easily the compound can be dissolved and transported in the body.
Result of Action
The result of BCIP’s action is the production of a visually detectable color change . This makes BCIP a valuable tool in various applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry . The intense, insoluble black-purple precipitate formed when BCIP is reacted with alkaline phosphatase allows for the sensitive detection of this enzyme .
Action Environment
The action of BCIP can be influenced by various environmental factors. For instance, BCIP is stable and remains active for three years when stored at -20 °C, protected from light and moisture . A BCIP stock in DMF remains active for 2 weeks when kept in the dark at 2-8 °C, but a working solution in aqueous buffer is only good for one day . Therefore, the efficacy and stability of BCIP are highly dependent on the storage conditions and the environment in which it is used.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIFSLUFHRCVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064412 | |
| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11260 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt | |
CAS RN |
6578-06-9 | |
| Record name | 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6578-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006578069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), compd. with 4-methylbenzenamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Bromo-4-chloro-3-indolyl phosphate, p-toluidine salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloro-3-indolyl hydrogen phosphate - p-toluidine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![bis[(1S)-1-phenylethyl]azanium;chloride](/img/structure/B7800858.png)
![5-Ethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B7800860.png)
![bis[(1R)-1-phenylethyl]azanium;chloride](/img/structure/B7800865.png)
